molecular formula C30H26O2 B14804738 9,10-Bis(4-ethoxyphenyl)anthracene CAS No. 1221716-05-7

9,10-Bis(4-ethoxyphenyl)anthracene

Cat. No.: B14804738
CAS No.: 1221716-05-7
M. Wt: 418.5 g/mol
InChI Key: ZWIWGMGZVSEVPB-UHFFFAOYSA-N
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Description

9,10-Bis(4-ethoxyphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound, specifically, is characterized by the presence of two ethoxyphenyl groups attached to the 9 and 10 positions of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-ethoxyphenyl)anthracene typically involves the Suzuki coupling reaction. This method employs palladium-catalyzed cross-coupling between 9,10-dibromoanthracene and 4-ethoxyphenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-ethoxyphenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

9,10-Bis(4-ethoxyphenyl)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Bis(4-ethoxyphenyl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in applications like OLEDs and bioimaging. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes .

Comparison with Similar Compounds

  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(4-formylphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison:

9,10-Bis(4-ethoxyphenyl)anthracene stands out due to its unique combination of ethoxy groups, which influence its solubility and electronic characteristics, making it particularly suitable for specific optoelectronic applications.

Properties

CAS No.

1221716-05-7

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

9,10-bis(4-ethoxyphenyl)anthracene

InChI

InChI=1S/C30H26O2/c1-3-31-23-17-13-21(14-18-23)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)22-15-19-24(20-16-22)32-4-2/h5-20H,3-4H2,1-2H3

InChI Key

ZWIWGMGZVSEVPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC

Origin of Product

United States

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